((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol
Overview
Description
((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is a chiral compound with a cyclopropyl ring, an aminomethyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol typically involves the following steps:
Cyclopropanation: The formation of the cyclopropyl ring can be achieved through the reaction of an alkene with a carbene precursor.
Aminomethylation: Introduction of the aminomethyl group can be done using a Mannich reaction, where formaldehyde, an amine, and a carbonyl compound react to form the aminomethyl group.
Hydroxylation: The hydroxyl group can be introduced through a reduction reaction, such as the reduction of a ketone or aldehyde precursor.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of chiral catalysts or chiral resolution techniques to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the aminomethyl group may produce a primary amine.
Scientific Research Applications
Chemistry
In chemistry, ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and chiral catalysis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows for the design of selective ligands for specific biological targets, such as receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to a specific receptor or enzyme, modulating its activity. The molecular targets and pathways involved can vary, but the compound’s chirality often plays a crucial role in its biological effects.
Comparison with Similar Compounds
Similar Compounds
((1S,2S)-2-(Aminomethyl)cyclopropyl)methanol: This enantiomer has a similar structure but different stereochemistry, which can lead to different biological activities.
Cyclopropylmethanol: Lacks the aminomethyl group, making it less versatile in chemical reactions.
Uniqueness
((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is unique due to its specific stereochemistry, which can significantly influence its reactivity and biological activity. Its combination of a cyclopropyl ring, aminomethyl group, and hydroxyl group provides a versatile scaffold for the synthesis of various derivatives and the study of chiral effects in chemical and biological systems.
Properties
IUPAC Name |
[(1R,2S)-2-(aminomethyl)cyclopropyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3,6H2/t4-,5+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFJLNNLCHRICT-UHNVWZDZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CO)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1CO)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547776 | |
Record name | [(1R,2S)-2-(Aminomethyl)cyclopropyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102225-89-8 | |
Record name | [(1R,2S)-2-(Aminomethyl)cyclopropyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-[(1R,2S)-2-(aminomethyl)cyclopropyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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